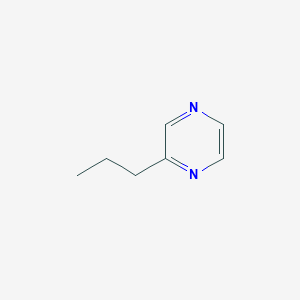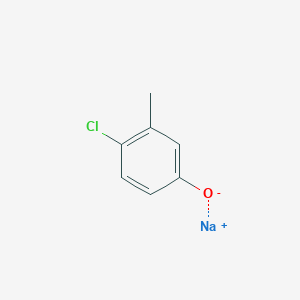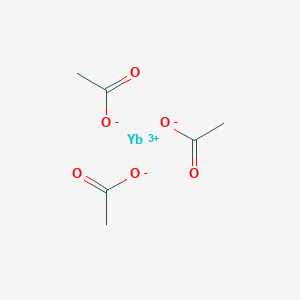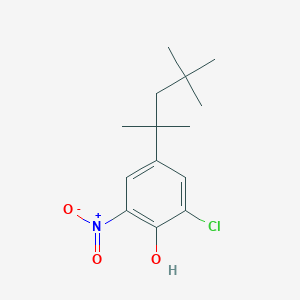
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol, also known as PCMX, is a chlorinated phenolic compound that has been widely used as an antimicrobial agent in various consumer and industrial products. PCMX has been shown to exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, and has been used in a variety of applications, including hand soaps, surgical scrubs, and wound dressings.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol involves the disruption of bacterial cell membranes and inhibition of bacterial enzyme activity. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can penetrate the bacterial cell wall and interact with the cytoplasmic membrane, leading to the leakage of intracellular components and eventual cell death. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can also inhibit the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemische Und Physiologische Effekte
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been shown to have low toxicity and is generally considered safe for use in consumer and industrial products. However, prolonged exposure to high concentrations of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can cause skin irritation and sensitization. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can also affect the normal microbial flora on the skin and in the gut, which may have implications for the development of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of use. However, there are also some limitations to its use, such as the potential for interference with other experimental assays, the need for appropriate controls, and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol, including the development of new synthesis methods to improve yield and purity, the evaluation of its efficacy in combination with other antimicrobial agents, and the investigation of its potential as a therapeutic agent for the treatment of infections. Additionally, further studies are needed to evaluate the long-term effects of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol exposure on human health and the environment.
Synthesemethoden
The synthesis of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-chloro-4-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol. The yield of 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been extensively studied for its antimicrobial activity and has been shown to be effective against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has been used in various scientific research applications, such as in vitro antimicrobial assays, microbial growth inhibition studies, and biofilm formation assays. 2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol has also been used in animal studies to evaluate its efficacy in preventing infections and promoting wound healing.
Eigenschaften
CAS-Nummer |
17199-21-2 |
|---|---|
Produktname |
2-Chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
Molekularformel |
C14H20ClNO3 |
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
2-chloro-6-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H20ClNO3/c1-13(2,3)8-14(4,5)9-6-10(15)12(17)11(7-9)16(18)19/h6-7,17H,8H2,1-5H3 |
InChI-Schlüssel |
CMZFNWJNFPSWLL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] |
Synonyme |
2-CHLORO-6-NITRO-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



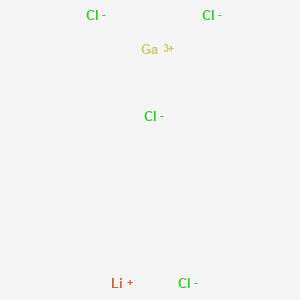
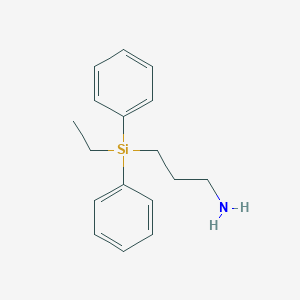
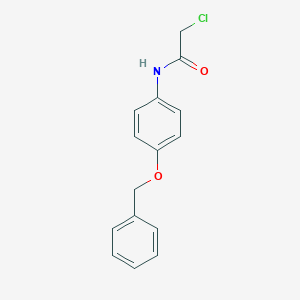
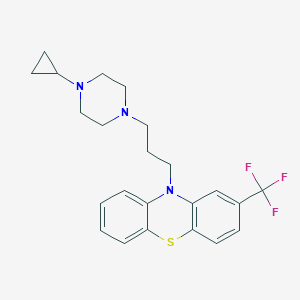
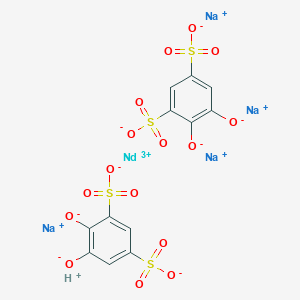
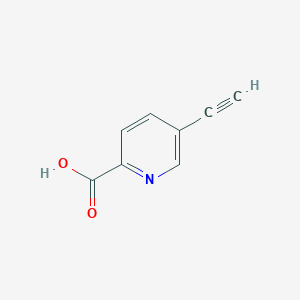
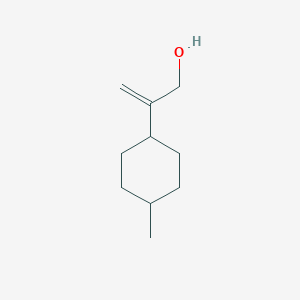

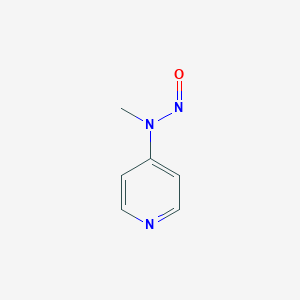
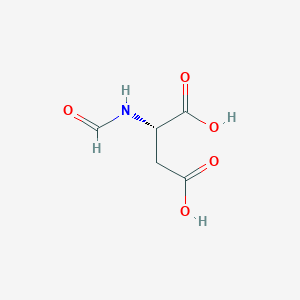
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
